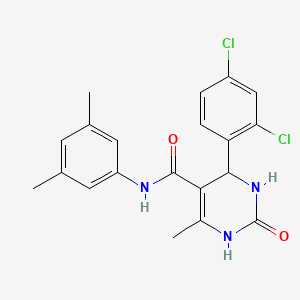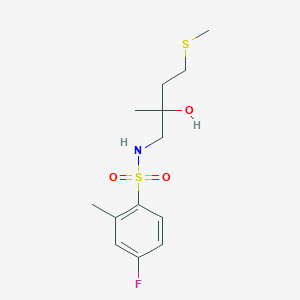![molecular formula C9H15BrO2 B2989884 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane CAS No. 2060062-95-3](/img/structure/B2989884.png)
3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane” is a spiro compound, which means it has two rings sharing a single atom . In this case, the shared atom is a carbon atom. The molecule also contains a bromomethyl group (-CH2Br), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a spiro ring system consisting of a four-membered ring and a five-membered ring. Two of the ring atoms are oxygen, and the rest are carbon. The bromomethyl group is attached to one of the carbon atoms .Chemical Reactions Analysis
The bromomethyl group in this compound is likely to be reactive. It could undergo nucleophilic substitution reactions with various nucleophiles. The spiro ring system might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid or liquid at room temperature, and its solubility would depend on the solvent used .科学的研究の応用
Synthesis of Pheromones
Ernst Hungerbühler and colleagues (1980) demonstrated the use of a chiral bromoepoxide, related to 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane, in synthesizing optically active pheromones. This approach highlights the compound's role as a versatile building block in creating complex molecular structures from a common chiral precursor (Hungerbühler et al., 1980).
Triazole-containing Spiro Dilactones
T. Ghochikyan and colleagues (2016) efficiently prepared triazole-containing spiro dilactones starting from 3-ethoxycarbonyltetrahydrofuran-2-ones. The study showcases the conversion of the bromomethyl group into an azidomethyl one, leading to multifunctional triazole-containing spiro dilactones with significant yields, demonstrating the compound's utility in click chemistry applications (Ghochikyan et al., 2016).
Stereoselective Syntheses of Spiroacetal Enol Ethers
H. Toshima and colleagues (1998) synthesized (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes from an acyclic keto alcohol. This work illustrates the compound's relevance in the stereoselective synthesis of spiroacetal enol ethers, contributing to the development of substances with potential biological activities (Toshima et al., 1998).
Synthesis of Optically Active Spiroacetal Enol Ethers
Another study by H. Toshima and colleagues (1999) achieved the synthesis of optically active spiroacetal enol ethers, further underlining the utility of such compounds in creating optically active structures, which are essential in the development of chiral drugs (Toshima et al., 1999).
Total Syntheses of Naturally Occurring Compounds
N. Miyakoshi and colleagues (2005) developed a highly stereoselective method for synthesizing diacetylenic spiroacetal enol ether natural products. This research highlights the compound's role in the total synthesis of natural products, which can lead to the discovery and development of new pharmaceuticals (Miyakoshi et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)-2,8-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUSNKZOLNKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)


![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)

![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)

![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)
